Cas no 2229330-55-4 (2,2-difluoro-2-(2-methoxy-4-methylphenyl)ethan-1-amine)
2,2-difluoro-2-(2-methoxy-4-methylphenyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2,2-difluoro-2-(2-methoxy-4-methylphenyl)ethan-1-amine
- EN300-1954324
- 2229330-55-4
-
- Inchi: 1S/C10H13F2NO/c1-7-3-4-8(9(5-7)14-2)10(11,12)6-13/h3-5H,6,13H2,1-2H3
- InChI Key: KFPALGLNAKMZBX-UHFFFAOYSA-N
- SMILES: FC(CN)(C1C=CC(C)=CC=1OC)F
Computed Properties
- Exact Mass: 201.09652036g/mol
- Monoisotopic Mass: 201.09652036g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 35.2Ų
2,2-difluoro-2-(2-methoxy-4-methylphenyl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1954324-0.05g |
2,2-difluoro-2-(2-methoxy-4-methylphenyl)ethan-1-amine |
2229330-55-4 | 0.05g |
$983.0 | 2023-09-17 | ||
| Enamine | EN300-1954324-0.1g |
2,2-difluoro-2-(2-methoxy-4-methylphenyl)ethan-1-amine |
2229330-55-4 | 0.1g |
$1031.0 | 2023-09-17 | ||
| Enamine | EN300-1954324-0.25g |
2,2-difluoro-2-(2-methoxy-4-methylphenyl)ethan-1-amine |
2229330-55-4 | 0.25g |
$1078.0 | 2023-09-17 | ||
| Enamine | EN300-1954324-0.5g |
2,2-difluoro-2-(2-methoxy-4-methylphenyl)ethan-1-amine |
2229330-55-4 | 0.5g |
$1124.0 | 2023-09-17 | ||
| Enamine | EN300-1954324-1.0g |
2,2-difluoro-2-(2-methoxy-4-methylphenyl)ethan-1-amine |
2229330-55-4 | 1g |
$1172.0 | 2023-05-31 | ||
| Enamine | EN300-1954324-2.5g |
2,2-difluoro-2-(2-methoxy-4-methylphenyl)ethan-1-amine |
2229330-55-4 | 2.5g |
$2295.0 | 2023-09-17 | ||
| Enamine | EN300-1954324-5.0g |
2,2-difluoro-2-(2-methoxy-4-methylphenyl)ethan-1-amine |
2229330-55-4 | 5g |
$3396.0 | 2023-05-31 | ||
| Enamine | EN300-1954324-10.0g |
2,2-difluoro-2-(2-methoxy-4-methylphenyl)ethan-1-amine |
2229330-55-4 | 10g |
$5037.0 | 2023-05-31 | ||
| Enamine | EN300-1954324-1g |
2,2-difluoro-2-(2-methoxy-4-methylphenyl)ethan-1-amine |
2229330-55-4 | 1g |
$1172.0 | 2023-09-17 | ||
| Enamine | EN300-1954324-5g |
2,2-difluoro-2-(2-methoxy-4-methylphenyl)ethan-1-amine |
2229330-55-4 | 5g |
$3396.0 | 2023-09-17 |
2,2-difluoro-2-(2-methoxy-4-methylphenyl)ethan-1-amine Related Literature
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 2,2-difluoro-2-(2-methoxy-4-methylphenyl)ethan-1-amine
2,2-Difluoro-2-(2-Methoxy-4-Methylphenyl)Ethan-1-Amine (CAS No. 2229330-55-4): A Comprehensive Overview
2,2-Difluoro-2-(2-methoxy-4-methylphenyl)ethan-1-amine (CAS No. 2229330-55-4) is a fluorinated organic compound with a unique structural framework that combines a difluoroethylamine moiety with a methoxy- and methyl-substituted phenyl ring. This compound has garnered significant attention in recent years due to its potential applications in pharmaceutical research, agrochemical development, and materials science. The presence of both fluorine atoms and the methoxy group in its structure makes it particularly interesting for drug discovery programs targeting CNS disorders and metabolic diseases.
The molecular structure of 2,2-difluoro-2-(2-methoxy-4-methylphenyl)ethan-1-amine features several pharmacologically relevant functional groups. The difluoroethylamine portion is known to enhance metabolic stability and membrane permeability in bioactive molecules, while the 2-methoxy-4-methylphenyl group provides opportunities for π-π stacking interactions with biological targets. This combination has led researchers to investigate its potential as a building block for novel kinase inhibitors and GPCR modulators, particularly in neurological and inflammatory conditions.
Recent trends in medicinal chemistry have shown increased interest in fluorinated amine compounds like CAS 2229330-55-4, especially since the FDA approval of several fluorinated drugs in 2022-2023. The compound's structural features align well with current drug design strategies that emphasize the incorporation of fluorine atoms to improve pharmacokinetic properties. Many researchers are actively searching for information about "difluorinated phenyl ethylamine derivatives" and "methoxy-methyl phenyl amine applications," reflecting the growing importance of this chemical class.
Synthetic approaches to 2,2-difluoro-2-(2-methoxy-4-methylphenyl)ethan-1-amine typically involve multi-step organic transformations. Common routes may start from commercially available 2-methoxy-4-methylbenzaldehyde, proceeding through nucleophilic addition, fluorination, and reductive amination steps. The development of more efficient synthetic protocols for this compound remains an active area of research, with several recent publications focusing on catalytic asymmetric methods for similar fluorinated amine building blocks.
In material science applications, CAS 2229330-55-4 has shown promise as a precursor for advanced polymers and liquid crystal materials. The electron-withdrawing nature of the fluorine atoms combined with the electron-donating methoxy group creates an interesting electronic push-pull system that can influence material properties. Researchers investigating "fluorinated aromatic amines for OLEDs" or "methoxy-fluorine containing monomers" frequently encounter this compound in their literature searches.
The physicochemical properties of 2,2-difluoro-2-(2-methoxy-4-methylphenyl)ethan-1-amine contribute to its versatility. It typically appears as a white to off-white crystalline solid with moderate solubility in common organic solvents. The compound's stability profile makes it suitable for various formulation approaches, though specific storage conditions (typically under inert atmosphere at low temperatures) are recommended for long-term preservation. These characteristics are particularly important for researchers searching for "stable fluorinated amine reagents" or "methoxy phenyl amine handling procedures."
Analytical characterization of CAS 2229330-55-4 involves standard techniques including NMR spectroscopy (showing characteristic fluorine couplings), mass spectrometry, and HPLC purity analysis. The compound's distinct 19F NMR signature (typically appearing as a doublet of triplets due to coupling with adjacent protons and the other fluorine atom) serves as a valuable diagnostic tool for quality control. This analytical profile is crucial for scientists investigating "fluorine NMR of amine compounds" or "HPLC methods for fluorinated aromatics."
Market availability and sourcing of 2,2-difluoro-2-(2-methoxy-4-methylphenyl)ethan-1-amine have improved significantly in recent years, with several specialty chemical suppliers now offering this compound in research quantities. The growing demand reflects its increasing importance in drug discovery programs, particularly those targeting neurological indications where fluorinated compounds have shown particular promise. Current pricing trends and availability information are frequently searched terms related to this compound.
Safety considerations for handling CAS 2229330-55-4 follow standard laboratory protocols for amine compounds. While not classified as highly hazardous, appropriate personal protective equipment including gloves and eye protection is recommended. The compound's material safety data sheet (MSDS) provides specific handling instructions that align with general good laboratory practices for fluorinated organic compounds. Researchers often look for information about "amine compound safety protocols" and "handling fluorinated aromatics," which should always be consulted before experimental work.
Future research directions for 2,2-difluoro-2-(2-methoxy-4-methylphenyl)ethan-1-amine are likely to focus on expanding its applications in medicinal chemistry and exploring its potential in catalysis and materials science. The compound's unique combination of structural features positions it well for continued investigation, particularly as the pharmaceutical industry's interest in fluorinated compounds shows no signs of abating. Emerging search trends suggest growing curiosity about "difluoroethylamine SAR studies" and "methoxy-fluorine pharmacophores," indicating where future research may lead.
In conclusion, 2,2-difluoro-2-(2-methoxy-4-methylphenyl)ethan-1-amine (CAS No. 2229330-55-4) represents an important fluorinated building block with diverse potential applications across multiple scientific disciplines. Its unique structural features and growing relevance in drug discovery ensure that it will remain a compound of significant interest to researchers in coming years. The increasing volume of searches for related terms like "fluorinated phenyl ethylamine synthesis" and "methoxy-methyl difluoroamine applications" underscores its importance in contemporary chemical research.
2229330-55-4 (2,2-difluoro-2-(2-methoxy-4-methylphenyl)ethan-1-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)